

Theoretical Properties of 1-methyl-1H-indole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-methyl-1H-indole-3-carboxamide*

Cat. No.: B1298954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a derivative of the privileged indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the theoretical properties of **1-methyl-1H-indole-3-carboxamide**, drawing upon computational studies of closely related indole derivatives to predict its electronic structure, physicochemical characteristics, and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways in which indole derivatives have shown promise, such as the PI3K/Akt/mTOR and NF- κ B signaling cascades implicated in cancer. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols for its synthesis and characterization are provided. Furthermore, logical diagrams illustrating potential signaling pathways and experimental workflows are presented using the DOT language for visualization.

Physicochemical and Computed Properties

The fundamental physicochemical properties of **1-methyl-1H-indole-3-carboxamide** have been computed and are presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	PubChem
Molecular Weight	174.20 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	174.079312947 Da	PubChem[1]
Polar Surface Area	48 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]
Physical Description	Solid (Predicted)	Sigma-Aldrich
Storage Temperature	Ambient	Sigma-Aldrich

Quantum Chemical Properties (Theoretical)

While specific DFT calculations for **1-methyl-1H-indole-3-carboxamide** are not readily available in the cited literature, we can infer its quantum chemical properties from studies on analogous indole derivatives.[2] These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

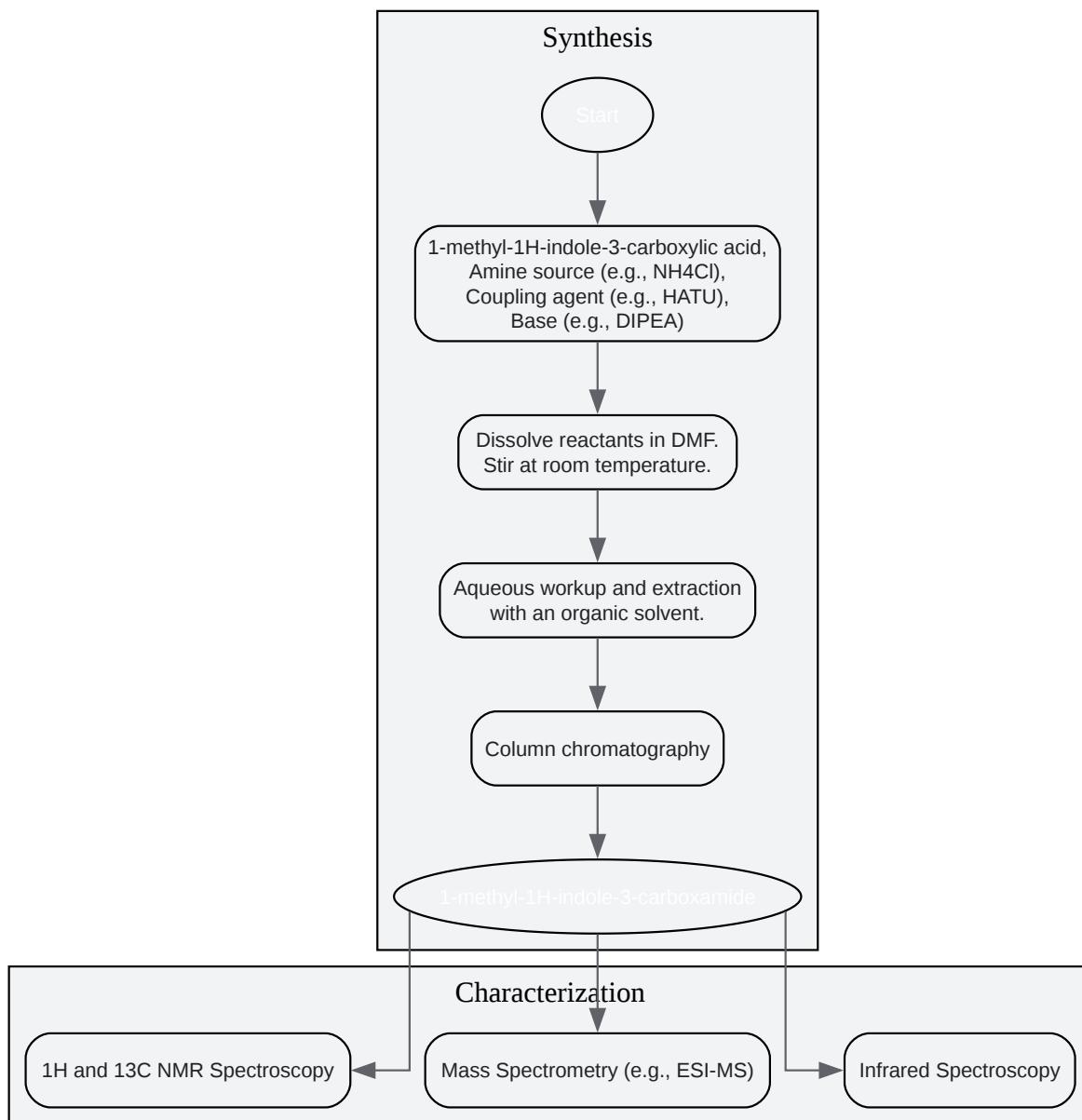
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[3][4] For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often located on the substituent at the 3-position, suggesting it as a site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.[5]

- HOMO: Expected to be localized on the indole nucleus, indicating its electron-donating capability.
- LUMO: Likely to be centered on the carboxamide group, highlighting its electron-accepting potential.
- Energy Gap (ΔE): The magnitude of this gap will influence the molecule's kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[\[6\]](#)[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#) For **1-methyl-1H-indole-3-carboxamide**, the MEP would likely show:


- Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amide, indicating regions susceptible to electrophilic attack and hydrogen bond donation.
- Positive Potential (Blue): Located around the hydrogen atoms of the amide group and potentially on the indole ring hydrogens, suggesting sites for nucleophilic attack.

Experimental Protocols

Synthesis of **1-methyl-1H-indole-3-carboxamide**

The synthesis of **1-methyl-1H-indole-3-carboxamide** can be achieved through the amidation of 1-methyl-1H-indole-3-carboxylic acid. The following is a generalized protocol based on standard peptide coupling reactions.[\[11\]](#)

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **1-methyl-1H-indole-3-carboxamide**.

Materials:

- 1-methyl-1H-indole-3-carboxylic acid
- Ammonium chloride (or another ammonia source)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add ammonium chloride (1.5 equivalents) to the reaction mixture.
- Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **1-methyl-1H-indole-3-carboxamide**.

Characterization

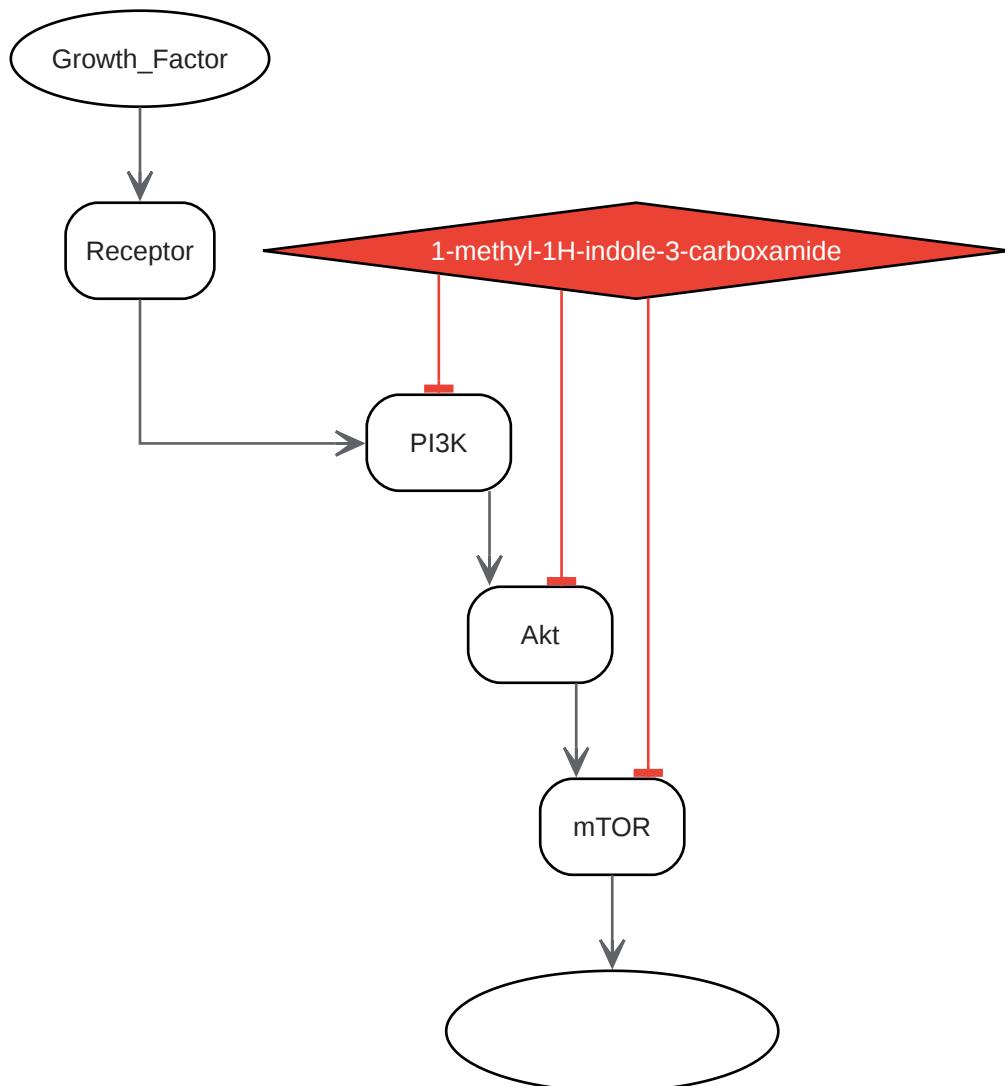
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound would be confirmed using ^1H and ^{13}C NMR spectroscopy. Based on data for similar compounds, the following characteristic peaks are expected.[12][13][14]

- ^1H NMR (in CDCl_3):
 - A singlet for the N-CH_3 protons around 3.8 ppm.
 - A broad singlet for the $-\text{NH}_2$ protons.
 - A singlet for the C2-H proton of the indole ring around 7.2 ppm.
 - Multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons on the benzene ring of the indole nucleus.
- ^{13}C NMR (in CDCl_3):
 - A peak for the N-CH_3 carbon around 33 ppm.
 - Peaks for the aromatic carbons of the indole ring between 100 and 140 ppm.
 - A peak for the carbonyl carbon of the amide around 168 ppm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the product. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 175.08.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present.[15][16][17][18]

- N-H stretching vibrations of the primary amide around $3400\text{-}3100\text{ cm}^{-1}$.
- C=O stretching vibration of the amide (Amide I band) around 1650 cm^{-1} .
- N-H bending vibration of the amide (Amide II band) around 1620 cm^{-1} .
- Aromatic C-H and C=C stretching vibrations.

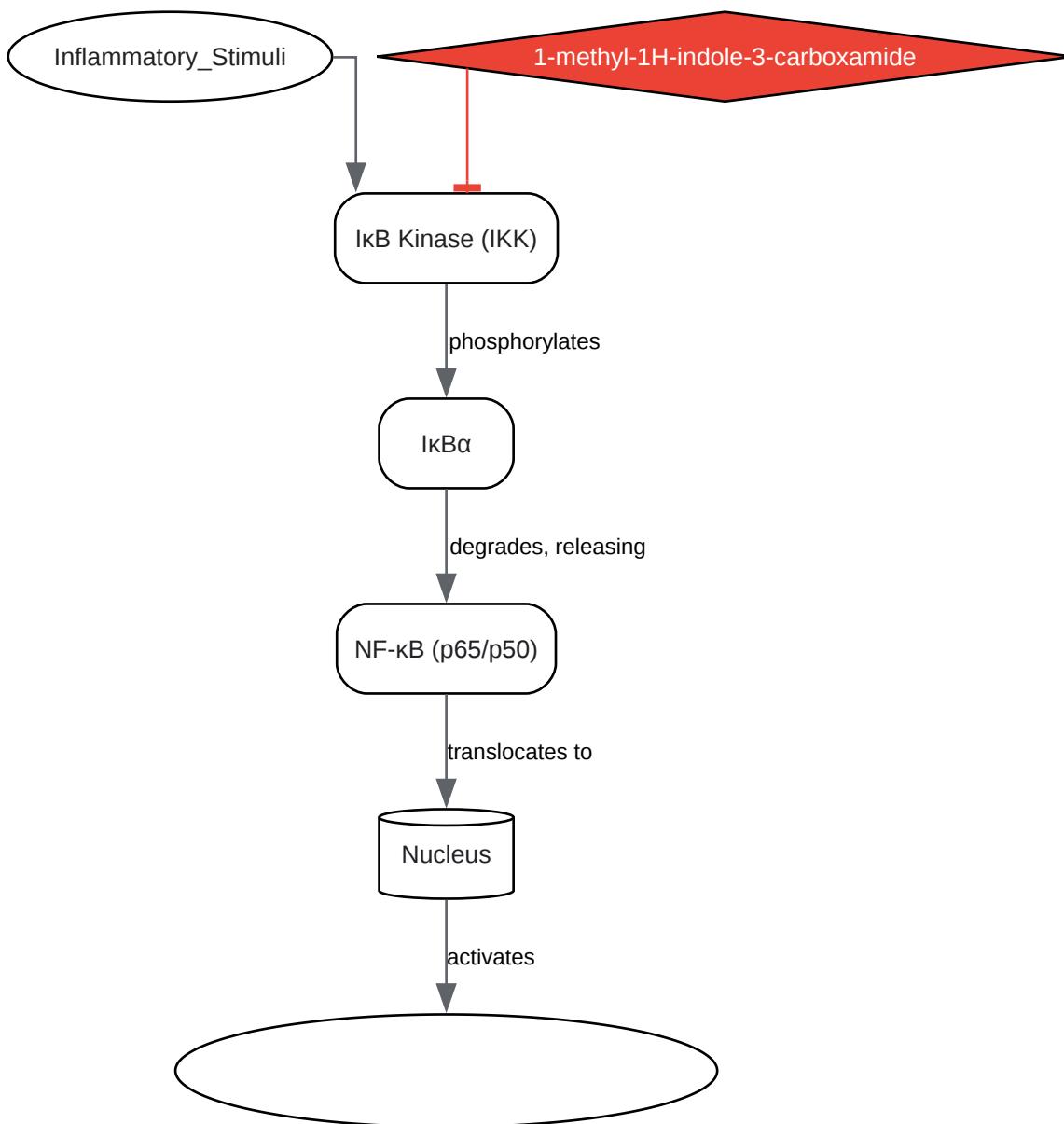

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[19][20][21][22] Specifically, indole-3-carbinol and its derivatives have been shown to modulate the PI3K/Akt/mTOR and NF- κ B signaling pathways, which are critical in cancer cell proliferation, survival, and metastasis.[23][24][25][26]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[25][27] Its aberrant activation is a hallmark of many cancers. Indole compounds have been reported to inhibit this pathway at various nodes.[23][24][26] It is plausible that **1-methyl-1H-indole-3-carboxamide** could act as an inhibitor of one or more kinases in this pathway.

Hypothesized PI3K/Akt/mTOR Inhibition


[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by **1-methyl-1H-indole-3-carboxamide**.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is observed in many cancers.[28][29] Indole-3-carbinol has been shown to suppress NF-κB activation.[30][31] **1-methyl-1H-indole-3-carboxamide** may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

Hypothesized NF-κB Inhibition

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of NF-κB pathway inhibition by **1-methyl-1H-indole-3-carboxamide**.

Conclusion

This technical guide provides a theoretical and predictive overview of **1-methyl-1H-indole-3-carboxamide**, a compound of interest for further investigation in drug discovery. The presented physicochemical properties, inferred quantum chemical characteristics, and potential biological activities suggest that this molecule warrants further experimental validation. The provided

hypothetical experimental protocols offer a starting point for its synthesis and characterization. Future research should focus on obtaining empirical data to confirm the theoretical predictions outlined in this document and to fully elucidate the therapeutic potential of **1-methyl-1H-indole-3-carboxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-1H-indole-3-carboxamide | C₁₀H₁₀N₂O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sparkle.pro.br [sparkle.pro.br]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. rsc.org [rsc.org]
- 13. tetratек.com.tr [tetratек.com.tr]
- 14. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 17. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 18. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. IJMS | Free Full-Text | Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]
- 23. Targeted regulation of PI3K/Akt/mTOR/NF- κ B signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Regulation of PI3K/Akt/mTOR/NF- κ B Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Indole-3-carbinol suppresses NF- κ B and IkappaBalph kinase activation, causing inhibition of expression of NF- κ B-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Properties of 1-methyl-1H-indole-3-carboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298954#theoretical-properties-of-1-methyl-1h-indole-3-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com